molecular formula C8H8N4O3 B8554958 4-Nitrophenyl 2-azidoethyl ether

4-Nitrophenyl 2-azidoethyl ether

Cat. No. B8554958
M. Wt: 208.17 g/mol
InChI Key: NXFZSQYFAWVLIY-UHFFFAOYSA-N
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Patent
US05451677

Procedure details

A solution of 4-nitro 2-aminoethyl ether (610 mg, 2.93 mmol) from Example 213 in 10 mL of THF/water (9:1 ) was treated with triphenyl phosphine (768 mg, 3.0 mmol) at ambient temperature. After stirring for 3 h, the solvent was removed under vacuum and the residue was purified by flash column chromatography on silica gel (eluant 1:9 methanol/methylene chloride) to give 480 mg (95%) of the title compound: 1H NMR (200 MHz, CD3OD) δ8.18 (d, 2H, J=9Hz), 6.96 (d, 2H, J=9Hz), 4.13 (t, 2H, J=5.5Hz), 3.27 (t, 2H, J=5.5Hz).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
768 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.O>[NH2:1][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
N(=[N+]=[N-])CCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
768 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (eluant 1:9 methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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